Pivalic acid

Description

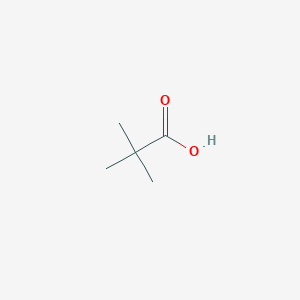

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGYQRQAERSCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2, Array | |

| Record name | TRIMETHYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIVALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | pivalic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pivalic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1184-88-9 (hydrochloride salt) | |

| Record name | 2,2-Dimethylpropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8026432 | |

| Record name | 2,2-Dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

TRIMETHYLACETIC ACID is a colored crystalline solid of low toxicity that is soluble in water, ethyl alcohol and diethyl ether., Liquid, Colorless to white solid or colorless liquid; [ICSC] White low melting solid; mp = 33-35 deg C; [MSDSonline], Solid, COLOURLESS LIQUID OR COLOURLESS-TO-WHITE CRYSTALS WITH PUNGENT ODOUR. | |

| Record name | TRIMETHYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethylpropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pivalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIVALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

325 to 327 °F at 760 mmHg (USCG, 1999), 163.8 °C, 164.00 °C. @ 760.00 mm Hg, 164 °C | |

| Record name | TRIMETHYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-DIMETHYLPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pivalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIVALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

147.2 °F (USCG, 1999), 64 °C, 64 °C (closed cup), 64 °C c.c. | |

| Record name | TRIMETHYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Dimethylpropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-DIMETHYLPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIVALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in ethanol, ethyl ether, 1 g dissolves in 40 ml water; freely sol in alcohol, ether, In water, 2.17X10+4 mg/L at 20 °C, 21.7 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2.5 (sparingly soluble) | |

| Record name | 2,2-DIMETHYLPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pivalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIVALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.905 at 122 °F (USCG, 1999) - Less dense than water; will float, 0.905 at 50 °C, Relative density (water = 1): 0.91 | |

| Record name | TRIMETHYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-DIMETHYLPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIVALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.5 (est.) (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.5 | |

| Record name | TRIMETHYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIVALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.82 [mmHg], 0.5 mm Hg at 25 °C (ext), Vapor pressure, Pa at 20 °C: 85 | |

| Record name | 2,2-Dimethylpropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-DIMETHYLPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIVALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless cyrstals, Needles | |

CAS No. |

75-98-9 | |

| Record name | TRIMETHYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pivalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylpropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pivalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIVALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813RE8BX41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2-DIMETHYLPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pivalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIVALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

91 to 95 °F (USCG, 1999), 35.5 °C, 35 °C, 36 °C | |

| Record name | TRIMETHYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-DIMETHYLPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pivalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIVALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Pivalic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalic acid, systematically named 2,2-dimethylpropanoic acid, is a carboxylic acid with the molecular formula (CH₃)₃CCO₂H.[1] It is a colorless, odiferous organic compound that exists as a solid at room temperature.[1] The highly branched structure of this compound, featuring a tertiary butyl group attached to the carboxyl function, imparts unique steric and electronic properties that make it a valuable building block in organic synthesis and drug development. This guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Identification

The structure of this compound is characterized by a central quaternary carbon atom bonded to three methyl groups and a carboxylic acid group. This steric bulk is a defining feature that influences its reactivity and applications.

Synonyms: Trimethylacetic acid, 2,2-Dimethylpropionic acid, Neopentanoic acid.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for laboratory and development work.

| Property | Value | Reference |

| IUPAC Name | 2,2-dimethylpropanoic acid | [2][4] |

| Chemical Formula | C₅H₁₀O₂ | [2][3] |

| Molecular Weight | 102.13 g/mol | [2] |

| Melting Point | 33-36 °C | [5] |

| Boiling Point | 163-164 °C | [6][7] |

| Density | 0.905 g/cm³ | [6] |

| pKa | 5.03 (at 25 °C) | [4] |

| Solubility in Water | 25 g/L (at 20 °C) | [4] |

| Appearance | Colorless crystalline solid | [2] |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, ranging from large-scale industrial processes to convenient laboratory-scale preparations.

Industrial Synthesis: The Koch Reaction

The primary industrial route to this compound is the Koch reaction, which involves the hydrocarboxylation of isobutene.[1][8] This reaction is catalyzed by strong acids, such as hydrofluoric acid.[1][8]

Experimental Protocol: The Koch-Haaf Reaction (Laboratory Scale)

A laboratory-friendly variation of the Koch reaction is the Koch-Haaf reaction, which utilizes formic acid as a source of carbon monoxide in the presence of a strong acid.[8]

Materials:

-

tert-Butanol

-

Concentrated Sulfuric Acid

-

Formic Acid (98-100%)

-

Ice-cold water

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place tert-butanol.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid to the stirred tert-butanol, maintaining the temperature below 10 °C.

-

Once the addition of sulfuric acid is complete, add formic acid dropwise from the dropping funnel. Control the rate of addition to maintain the reaction temperature below 10 °C.

-

After the addition of formic acid is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes and then at room temperature for 2 hours.

-

Pour the reaction mixture slowly over crushed ice in a beaker.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by distillation.

Laboratory Synthesis: Grignard Reaction

A common laboratory-scale synthesis involves the carbonation of a Grignard reagent prepared from tert-butyl chloride.[1]

Experimental Protocol: Synthesis of this compound via a Grignard Reagent

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

tert-Butyl chloride

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (e.g., 6 M)

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Preparation of the Grignard Reagent:

-

Set up a dry three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture using drying tubes.

-

Place magnesium turnings in the flask.

-

Add a small amount of a solution of tert-butyl chloride in anhydrous diethyl ether from the dropping funnel to initiate the reaction. A crystal of iodine can be added to start the reaction if necessary.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Carbonation:

-

Cool the Grignard reagent to room temperature.

-

In a separate beaker, crush a sufficient amount of dry ice.

-

Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A solid mass will form.

-

Allow the mixture to warm to room temperature, and the excess dry ice to sublime.

-

-

Work-up:

-

Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation to yield crude this compound.

-

The product can be purified by crystallization or distillation.

-

Applications in Drug Development and Organic Synthesis

The unique properties of this compound and its derivatives make them highly useful in several areas of chemical research and development.

Pivaloyl (Piv) Group as a Protecting Group for Alcohols

The pivaloyl group is a robust protecting group for alcohols in multi-step organic synthesis.[1][9] The steric hindrance provided by the tert-butyl group makes pivaloate esters resistant to a wide range of reaction conditions, including basic hydrolysis and some nucleophilic attacks.

Experimental Protocol: Protection of an Alcohol with Pivaloyl Chloride

Materials:

-

Alcohol

-

Pivaloyl chloride

-

Magnetic stirrer

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve the alcohol in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add pyridine or triethylamine (as a base) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add pivaloyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the pivaloate ester, which can be further purified by column chromatography.

Experimental Protocol: Deprotection of a Pivaloate Ester

Deprotection of pivaloate esters is typically achieved under harsh conditions due to their stability.

Materials:

-

Pivaloate ester

-

Strong base (e.g., sodium hydroxide) or reducing agent (e.g., lithium aluminum hydride)

-

Appropriate solvent (e.g., methanol (B129727)/water for hydrolysis, THF for reduction)

-

Heating apparatus

-

Magnetic stirrer

Procedure (Hydrolysis):

-

Dissolve the pivaloate ester in a mixture of methanol and water.

-

Add a strong base, such as sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the deprotection is complete, cool the reaction mixture and neutralize with acid.

-

Extract the product with an appropriate organic solvent.

-

Wash, dry, and concentrate the organic layer to obtain the deprotected alcohol.

Other Applications

-

Pharmaceuticals: this compound and its derivatives are used in the synthesis of various active pharmaceutical ingredients. For example, pivampicillin (B1678493) is a prodrug of ampicillin (B1664943) where the carboxyl group is esterified with a pivaloyloxymethyl group to enhance its oral bioavailability.

-

Polymers: Esters of this compound are known for their high resistance to hydrolysis and thermal stability, making them suitable for the production of specialized polymers and lacquers.[1]

-

Agrochemicals: this compound serves as a precursor in the synthesis of certain pesticides and herbicides.

-

NMR Spectroscopy: Due to its sharp singlet in the ¹H NMR spectrum, this compound is sometimes used as an internal chemical shift standard in aqueous solutions.[1]

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound.

| Spectrum Type | Key Features and Interpretation | Reference |

| ¹H NMR | A sharp singlet around δ 1.2 ppm, corresponding to the nine equivalent protons of the three methyl groups. A broad singlet at higher ppm values (variable) for the acidic proton of the carboxyl group. | [1][9] |

| ¹³C NMR | A signal for the quaternary carbon of the tert-butyl group, a signal for the methyl carbons, and a signal for the carbonyl carbon of the carboxylic acid. | [10] |

| IR | A broad O-H stretching band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer. A strong C=O stretching band around 1700 cm⁻¹. C-H stretching and bending vibrations for the methyl groups. | [3] |

| Mass Spec. | The mass spectrum shows a molecular ion peak (M⁺) at m/z 102. A prominent peak is observed at m/z 57, corresponding to the stable tert-butyl cation ((CH₃)₃C⁺) formed by alpha-cleavage. | [11][12] |

Safety Information

This compound is a corrosive substance that can cause skin and eye irritation.[2] It is harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and important molecule in modern organic chemistry and drug development. Its unique sterically hindered structure provides both challenges and opportunities in synthesis. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to utilize this valuable chemical building block in their work. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. This compound (75-98-9) IR Spectrum [chemicalbook.com]

- 4. This compound | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 2-methylpropyl ester [webbook.nist.gov]

- 6. guidechem.com [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Koch reaction - Wikipedia [en.wikipedia.org]

- 9. This compound (75-98-9) 1H NMR spectrum [chemicalbook.com]

- 10. This compound (75-98-9) 13C NMR spectrum [chemicalbook.com]

- 11. This compound (75-98-9) MS spectrum [chemicalbook.com]

- 12. massbank.eu [massbank.eu]

An In-depth Technical Guide to the Synthesis of Pivalic Acid from Isobutene

Introduction: Pivalic acid, systematically known as 2,2-dimethylpropanoic acid or trimethylacetic acid, is a valuable carboxylic acid with the molecular formula (CH₃)₃CCO₂H.[1] Its unique structure, featuring a sterically hindered tertiary butyl group attached to the carboxyl functionality, imparts unusual stability to its esters against hydrolysis.[2][3] This property makes this compound and its derivatives highly useful in various industrial applications, including the production of polymers, pharmaceuticals like ampicillin (B1664943) and amoxycillin, agrochemicals, and as a protective group in organic synthesis.[1][4][5] The primary and most economically significant industrial method for its production is the hydrocarboxylation of isobutene, a process known as the Koch reaction or Koch-Haaf reaction.[1][2][6] Globally, several million kilograms of this compound are produced annually via this route.[1][2]

Core Synthesis Route: The Koch-Haaf Reaction

The Koch-Haaf reaction is a well-established industrial process for synthesizing tertiary carboxylic acids from alkenes or alcohols using carbon monoxide in the presence of a strong acid catalyst.[7][8] When isobutene is used as the substrate, the reaction yields this compound with high selectivity.[3][7]

The overall chemical equation for the synthesis of this compound from isobutene is:

(CH₃)₂C=CH₂ + CO + H₂O → (CH₃)₃CCO₂H[1][9]

Reaction Mechanism

The mechanism of the Koch-Haaf reaction proceeds through a carbocation intermediate, which is fundamental to the formation of the tertiary carboxylic acid structure.[7][8]

-

Carbocation Formation: The reaction is initiated by the protonation of isobutene by a strong acid catalyst. This electrophilic attack on the double bond selectively forms the more stable tertiary butyl carbocation ((CH₃)₃C⁺).[7][10]

-

Carbon Monoxide Addition: The highly electrophilic tert-butyl carbocation is then attacked by carbon monoxide, which acts as a nucleophile. This step results in the formation of a stable acylium ion ((CH₃)₃CCO⁺).[7][10]

-

Hydrolysis: The final step involves the hydrolysis of the acylium ion with water. The water molecule attacks the electrophilic carbon of the acylium ion, and subsequent deprotonation yields the final product, this compound.[7][8]

Experimental Protocols and Quantitative Data

The industrial synthesis of this compound from isobutene is typically performed under high pressure and varying temperatures, depending on the catalytic system employed.[7][10] Strong acids are required, with common catalysts including hydrogen fluoride (B91410) (HF), sulfuric acid (H₂SO₄), or a combination of phosphoric acid (H₃PO₄) and boron trifluoride (BF₃).[7][10] Lewis acids such as boron trifluoride can also be used catalytically.[4]

Summary of Reaction Conditions

The following table summarizes various reported conditions for the synthesis of this compound from isobutene.

| Catalyst System | Temperature (°C) | Pressure | Yield/Product Content | Purity (%) | Reference |

| Strong Mineral Acids (General) | 50 | 50 kPa (approx. 50 atm) | High (Industrial Scale) | N/A | [7] |

| H₂SO₄ | Room Temperature | 5 MPa (approx. 49 atm) | 74% | 97% | [11] |

| H₃PO₄ / BF₃ | 20 - 80 | 20 - 100 bar (approx. 20 - 98 atm) | High (Industrial Process) | N/A | [10] |

| BF₃ (Lewis Acid) | 95 | ~1200 psi (approx. 82 atm) CO, 10 psi BF₃ | ~10% (Major byproducts are dimers/trimers) | N/A | [4] |

| BF₃ (Lewis Acid) | 125 | ~1200 psi (approx. 82 atm) CO, 10 psi BF₃ | 80% (mole) | N/A | [4] |

| BF₃ (Lewis Acid) | 127 | ~1200 psi (approx. 82 atm) CO, 65 psi BF₃ | 88.4% (mole) | N/A | [4] |

| Zeolite (Pentad Type) | 250 - 300 | 300 bar (approx. 296 atm) | 80-100% Selectivity | N/A | [10] |

Note: Yields and product content are reported as found in the source material and may represent different calculation methods.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example based on procedures utilizing a Lewis acid catalyst system, as described in patent literature.[4]

Materials:

-

Isobutene (reactant)

-

Carbon Monoxide (reactant)

-

Water (reactant)

-

Boron Trifluoride (catalyst)

-

Isobutane (B21531) (solvent)

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, liquid inlet, and temperature/pressure controls.

Procedure:

-

Reactor Preparation: Evacuate the autoclave reactor to remove air and moisture.

-

Catalyst Introduction: Pressurize the reactor with gaseous boron trifluoride (BF₃) to the desired partial pressure (e.g., 10-65 psi).

-

Solvent Addition: Introduce the isobutane solvent into the autoclave.

-

Pressurization with CO: Begin stirring and pressurize the reactor with carbon monoxide to approximately 1200 psi.

-

Heating: Heat the reactor to the target reaction temperature (e.g., 125-127 °C).

-

Reactant Co-addition: Co-add the isobutene reactant (dissolved in isobutane) and water to the reactor at a controlled rate.

-

Reaction: Maintain the temperature and pressure for the duration of the reaction, allowing for the hydrocarboxylation to proceed.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide pressure.

-

Product Recovery: Recover the liquid product mixture from the autoclave.

-

Purification: The crude product, containing this compound, solvent, and potential byproducts, is then subjected to purification steps such as distillation to isolate the high-purity this compound.

Alternative Starting Materials

While isobutene is the most direct and common precursor, other molecules that can readily form the tert-butyl carbocation under strong acid conditions can also be used. These include:

-

tert-Butyl Alcohol: Protonation of the alcohol group followed by the loss of a water molecule generates the tert-butyl carbocation.[1][9]

-

Isobutyl Alcohol: This primary alcohol can undergo acid-catalyzed rearrangement to form the more stable tertiary carbocation before reacting with carbon monoxide.[1][9]

The use of these alternative feedstocks demonstrates the versatility of the Koch-Haaf reaction, centered on the critical carbocation intermediate.[10]

Conclusion

The synthesis of this compound from isobutene via the Koch-Haaf reaction is a cornerstone of industrial organic chemistry, providing a highly efficient route to a valuable chemical intermediate. The reaction's elegance lies in its straightforward mechanism involving the formation and subsequent carboxylation of the stable tert-butyl carbocation. By carefully controlling reaction parameters such as catalyst choice, temperature, and pressure, high yields and purities of this compound can be achieved, catering to the significant global demand from the pharmaceutical, polymer, and specialty chemical sectors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. en-academic.com [en-academic.com]

- 3. grokipedia.com [grokipedia.com]

- 4. US5227521A - Preparation of trialkylacetic acids, particularly of this compound, using lewis acid catalysts - Google Patents [patents.google.com]

- 5. alchetron.com [alchetron.com]

- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. Koch reaction - Wikipedia [en.wikipedia.org]

- 8. guidechem.com [guidechem.com]

- 9. assignmentpoint.com [assignmentpoint.com]

- 10. The Koch Carboxylic Acid Synthesis - Chempedia - LookChem [lookchem.com]

- 11. guidechem.com [guidechem.com]

Pivalic Acid (CAS No. 75-98-9): A Technical Guide for Researchers and Drug Development Professionals

Abstract: Pivalic acid, also known as 2,2-dimethylpropanoic acid, is a branched-chain carboxylic acid with the CAS number 75-98-9. Its unique molecular structure, featuring a sterically bulky tert-butyl group adjacent to the carboxyl functional group, imparts significant chemical stability and unique reactivity. These properties have established this compound and its derivatives as indispensable tools in organic synthesis, polymer science, and pharmacology. In drug development, the pivaloyl moiety is frequently employed to create prodrugs with enhanced bioavailability. However, its metabolic fate, particularly the conjugation with and subsequent depletion of endogenous carnitine, presents a critical toxicological consideration that requires careful management. This guide provides an in-depth overview of this compound's physicochemical properties, synthesis methodologies, key applications, and its metabolic impact, offering detailed experimental protocols and pathway visualizations for the scientific community.

Physicochemical and Toxicological Properties

This compound is a colorless crystalline solid at room temperature with a pungent odor.[1][2] The steric hindrance provided by the tert-butyl group makes its esters unusually resistant to hydrolysis compared to esters of less branched carboxylic acids.[3] This stability is a key factor in its utility as a protecting group and in the formulation of durable polymers.

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 75-98-9 | [4] |

| IUPAC Name | 2,2-dimethylpropanoic acid | [2] |

| Synonyms | Trimethylacetic acid, Neopentanoic acid | [2] |

| Molecular Formula | C₅H₁₀O₂ | [4] |

| Molecular Weight | 102.13 g/mol | [2] |

| SMILES | CC(C)(C)C(=O)O | [2] |

| InChI | InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7) | [4] |

| Physical Properties | ||

| Appearance | Colorless crystalline solid or liquid | [1][2] |

| Melting Point | 32-35 °C | [5] |

| Boiling Point | 163-164 °C | [5] |

| Density | 0.889 g/mL at 25 °C | [5] |

| Vapor Pressure | 9.75 mmHg at 60 °C | [5] |

| Flash Point | 64 °C (closed cup) | [1] |

| Chemical Properties | ||

| Acidity (pKa) | 5.03 | [4] |

| Solubility in Water | 2.5 g/100 mL at 20 °C (sparingly soluble) | [2] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [2] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Reference(s) |

| LD₅₀ (Oral) | 900 - 2000 mg/kg | Rat | [3][6] |

| LD₅₀ (Dermal) | 1900 mg/kg | Rat | [3] |

| NOAEL (Repeated Oral Dose) | 30 mg/kg | Rat | [7] |

Synthesis and Manufacturing

This compound is produced on a large, industrial scale, with several synthesis routes available.

Industrial Production: The Koch Reaction

The primary commercial method for synthesizing this compound is the Koch reaction (also known as the Koch-Haaf reaction), which involves the hydrocarboxylation of isobutene.[4][8] The reaction is catalyzed by a strong acid, such as hydrogen fluoride (B91410) (HF) or a combination of phosphoric acid and boron trifluoride (H₃PO₄/BF₃), and is conducted under high pressure and elevated temperature.[8][9] Tert-butyl alcohol or isobutyl alcohol can also serve as starting materials.[4]

The general mechanism involves the protonation of the alkene to form a stable tertiary carbocation, followed by the addition of carbon monoxide to form an acylium ion. This intermediate is then hydrolyzed to yield the final carboxylic acid.[8][9]

References

- 1. ICSC 0486 - this compound [inchem.org]

- 2. This compound | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Buy this compound | 75-98-9 [smolecule.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Koch reaction - Wikipedia [en.wikipedia.org]

- 9. The Koch Carboxylic Acid Synthesis - Chempedia - LookChem [lookchem.com]

An In-Depth Technical Guide to the Physical Characteristics of 2,2-Dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpropanoic acid, also widely known as pivalic acid or trimethylacetic acid, is a short-chain saturated fatty acid with the chemical formula C₅H₁₀O₂.[1] Its unique structure, featuring a sterically hindered tert-butyl group attached to a carboxyl functional group, imparts distinct physical and chemical properties that are leveraged in various applications, including pharmaceuticals, agrochemicals, and organic synthesis.[2][3] In the pharmaceutical industry, the pivaloyl moiety is often incorporated into prodrugs to enhance their oral bioavailability.[4] This guide provides a comprehensive overview of the core physical characteristics of 2,2-dimethylpropanoic acid, detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.

Core Physical and Chemical Properties

2,2-Dimethylpropanoic acid is a colorless crystalline solid at room temperature with a characteristic pungent odor.[5] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and diethyl ether.[1][6]

Table 1: General and Physical Properties of 2,2-Dimethylpropanoic Acid

| Property | Value | Reference(s) |

| Synonyms | This compound, Trimethylacetic acid, Neopentanoic acid | [7] |

| Molecular Formula | C₅H₁₀O₂ | [8] |

| Molecular Weight | 102.13 g/mol | [9] |

| Appearance | Colorless crystalline solid | [5] |

| Melting Point | 33-36 °C | |

| Boiling Point | 163-164 °C | |

| Density | 0.905 g/cm³ (at 20 °C) | [7] |

| Vapor Pressure | 1.82 mmHg (at 25 °C) | [6] |

| Flash Point | 64 °C (closed cup) | [10] |

| Refractive Index (nD) | 1.393 (at 36.5 °C) | [8] |

Table 2: Solubility and Acidity of 2,2-Dimethylpropanoic Acid

| Property | Value | Reference(s) |

| Water Solubility | 25 g/L (at 20 °C) | [11] |

| pKa | 5.03 (at 25 °C) | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.48 | [7] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of 2,2-dimethylpropanoic acid.

Determination of Melting Point by Capillary Method

This protocol describes the determination of the melting point range of 2,2-dimethylpropanoic acid using a capillary tube apparatus.

Materials:

-

2,2-dimethylpropanoic acid (solid)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the 2,2-dimethylpropanoic acid sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[11]

-

Pack the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[12]

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a moderate level initially.

-

Observe the sample through the magnifying lens.

-

As the temperature approaches the expected melting point (around 30 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded range is the melting point of the sample. For pure 2,2-dimethylpropanoic acid, this range should be narrow.

Determination of Boiling Point by Thiele Tube Method

This protocol outlines the micro-boiling point determination of 2,2-dimethylpropanoic acid using a Thiele tube.[13]

Materials:

-

2,2-dimethylpropanoic acid (liquid, melted if necessary)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube filled with mineral oil

-

Rubber band or a small slice of rubber tubing

-

Bunsen burner or microburner

Procedure:

-

If the 2,2-dimethylpropanoic acid is solid, gently warm it in a water bath until it melts.

-

Add a few drops of the liquid 2,2-dimethylpropanoic acid into the small test tube to a depth of about 1-2 cm.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[14]

-

Secure the thermometer assembly in the Thiele tube so that the rubber band is above the oil level to prevent it from softening and breaking in the hot oil.[15]

-

Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[13] Convection currents will circulate the oil, providing a uniform temperature.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of 2,2-dimethylpropanoic acid.[13]

Determination of Aqueous Solubility by Shake-Flask Method

This protocol describes a modified shake-flask method to determine the aqueous solubility of 2,2-dimethylpropanoic acid.[16]

Materials:

-

2,2-dimethylpropanoic acid

-

Distilled or deionized water

-

Screw-capped vials or flasks

-

Shaking incubator or water bath with shaker

-

Analytical balance

-

pH meter

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid 2,2-dimethylpropanoic acid to a series of vials.

-

Add a known volume of water to each vial.

-

Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

To accelerate dissolution, the vials can be initially heated and then allowed to cool to the target temperature while shaking. Seeding with a small crystal of the solid can help achieve equilibrium.[16]

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To avoid transferring solid particles, centrifugation of the samples may be necessary.

-

Dilute the aliquot with a suitable solvent (e.g., water or a mobile phase component).

-

Analyze the concentration of 2,2-dimethylpropanoic acid in the diluted aliquot using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The solubility is calculated from the measured concentration and the dilution factor.

Determination of pKa by Potentiometric Titration

This protocol details the determination of the acid dissociation constant (pKa) of 2,2-dimethylpropanoic acid using potentiometric titration.[1]

Materials:

-

2,2-dimethylpropanoic acid

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[1]

-

Accurately weigh a known amount of 2,2-dimethylpropanoic acid and dissolve it in a known volume of deionized water in a beaker to prepare a solution of known concentration (e.g., 0.1 M).

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged and does not contact the stir bar.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

Begin the titration by adding small increments (e.g., 0.5-1.0 mL) of the NaOH solution. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

As the pH begins to change more rapidly, reduce the volume of the increments (e.g., 0.1-0.2 mL) to obtain more data points around the equivalence point.

-

Continue the titration until the pH has leveled off well past the equivalence point.

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).[13]

Spectroscopic Characterization Protocols

¹H NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of 2,2-dimethylpropanoic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Cap the tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition (Illustrative Parameters):

-

Spectrometer: 400 MHz

-

Pulse Program: Standard 1D proton

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

Expected Spectrum: The ¹H NMR spectrum of 2,2-dimethylpropanoic acid is simple, showing a singlet for the nine equivalent protons of the three methyl groups and a broad singlet for the acidic proton of the carboxyl group. The chemical shift of the acidic proton is concentration and solvent dependent.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation:

-

Place a small amount of solid 2,2-dimethylpropanoic acid directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Spectrum: The IR spectrum will show a broad O-H stretching band characteristic of a carboxylic acid, a C=O stretching band, and C-H stretching and bending vibrations.

Electron Ionization-Mass Spectrometry (EI-MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). Given its volatility, GC-MS is a suitable method.

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[17]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Expected Spectrum: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 2,2-dimethylpropanoic acid, as well as various fragment ion peaks resulting from the cleavage of the molecule. The fragmentation pattern can provide structural information.[18]

Signaling Pathways and Experimental Workflows

Metabolic Pathway: this compound and Carnitine Deficiency

The use of pivalate-containing prodrugs can lead to a clinically significant interaction with the metabolic pathway of carnitine. This compound, released from the prodrug, is conjugated with carnitine to form pivaloylcarnitine, which is then excreted in the urine. This process can deplete the body's carnitine stores, leading to secondary carnitine deficiency.[4][19] Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

This compound-induced carnitine deficiency pathway.

Experimental Workflow: Use of Pivaloyl Group as a Protecting Group for Alcohols

The pivaloyl group is a sterically hindered and robust protecting group for alcohols, valued for its stability across a wide range of reaction conditions. Pivaloyl chloride or pivalic anhydride (B1165640) can be used for this purpose.[20]

Workflow for alcohol protection using a pivaloyl group.

Logical Relationship: Role in Palladium-Catalyzed C-H Activation

This compound is often used as a co-catalyst in palladium-catalyzed C-H activation reactions. It is believed to act as a proton shuttle, facilitating the C-H bond cleavage step.[2][21]

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-induced carnitine deficiency and physical exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. This compound | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2-dimethylpropanoic acid [stenutz.eu]

- 8. Propanoic acid, 2,2-dimethyl- [webbook.nist.gov]

- 9. Propanoic acid, 2,2-dimethyl- (CAS 75-98-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. davjalandhar.com [davjalandhar.com]

- 16. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AU2018254394A1 - Mass spectrometry assay method for detection and quantitation of organic acid metabolites - Google Patents [patents.google.com]

- 18. massbank.eu [massbank.eu]

- 19. Primary carnitine deficiency and this compound exposure causing encephalopathy and fatal cardiac events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Trimethylacetic Acid in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trimethylacetic acid, also known as pivalic acid, in various organic solvents. This document consolidates quantitative solubility data, details established experimental protocols for solubility determination, and presents visual workflows to aid in understanding the underlying principles and methodologies.

Introduction to Trimethylacetic Acid

Trimethylacetic acid (IUPAC name: 2,2-dimethylpropanoic acid) is a branched-chain carboxylic acid with the chemical formula (CH₃)₃CCOOH.[1] At room temperature, it exists as a colorless crystalline solid.[2] Its unique structure, featuring a bulky, nonpolar tert-butyl group attached to a polar carboxyl group, gives it distinct physical and chemical properties, including its solubility profile.[1][2] Understanding the solubility of trimethylacetic acid is crucial in various applications, including organic synthesis, where it is used as a protecting group, and in the pharmaceutical industry for the development of prodrugs.[1][2]

Quantitative Solubility Data

The solubility of trimethylacetic acid varies significantly depending on the nature of the organic solvent. Generally, it is highly soluble in many common organic solvents, a characteristic attributed to its amphiphilic nature.[1] The nonpolar tert-butyl group facilitates dissolution in nonpolar solvents, while the polar carboxylic acid group allows for interaction with polar solvents.

Below is a summary of available quantitative and qualitative solubility data for trimethylacetic acid in selected organic solvents.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Methanol | Alcohol (Polar, Protic) | 257.11 g/L | 25 |

| Ethanol | Alcohol (Polar, Protic) | 220.8 g/L | 25 |

| Isopropanol | Alcohol (Polar, Protic) | 159.36 g/L | 25 |

| Diethyl Ether | Ether (Polar, Aprotic) | Very Soluble[3][4][5] | Not Specified |

| Chloroform | Halogenated Hydrocarbon | Highly Soluble[1] | Not Specified |

| Reference: | |||

| Water | Inorganic (Polar, Protic) | 25 g/L[4][6][7][8] | 20 |

Note: "Very Soluble" and "Highly Soluble" are qualitative descriptors found in the literature. Precise quantitative data for these solvents were not available in the cited sources.

Experimental Protocols for Solubility Determination

The determination of thermodynamic (or equilibrium) solubility is a critical step in characterizing a compound. The "gold standard" for this measurement is the Saturation Shake-Flask Method.[1][9]

This method measures the equilibrium solubility of a compound in a given solvent when an excess of the solid is present.[1]

Principle: An excess amount of the solid solute (trimethylacetic acid) is added to the solvent of interest. The mixture is agitated at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid. The concentration of the solute in the resulting saturated solution is then determined.[1][10]

Detailed Methodology:

-

Sample Preparation:

-

Equilibration:

-

Seal the container to prevent solvent evaporation.

-

Place the container in a mechanical agitator or orbital shaker capable of maintaining a constant temperature (e.g., 25 °C).[9]

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 48 hours, but the exact time should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.[1][11]

-

-

Phase Separation:

-

Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially high solubility readings.[10]

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant (the clear liquid above the solid).

-

To ensure complete removal of solid particles, the supernatant should be filtered (e.g., using a syringe filter) or centrifuged.[11][12]

-

-

Analysis of Supernatant:

-

The concentration of trimethylacetic acid in the clarified supernatant is then determined using a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC): This is a common and reliable method.

-

An aliquot of the supernatant is appropriately diluted with a suitable solvent (often the mobile phase).[12]

-

The diluted sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and detector (e.g., a UV detector).[5][13]

-

The concentration is calculated by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known trimethylacetic acid concentrations.[12][14]

-

-

Gravimetric Analysis: This method is simpler but can be less precise.

-

A known volume of the filtered supernatant is transferred to a pre-weighed evaporating dish.[15]

-

The solvent is evaporated, typically in an oven at a temperature below the boiling point of the solute, until a constant weight is achieved.[15][16]

-